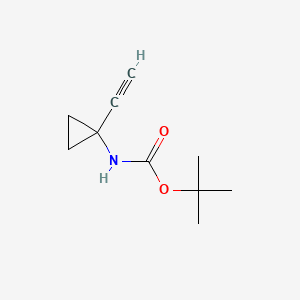![molecular formula C11H17N3O4S B592185 tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 1226781-82-3](/img/structure/B592185.png)
tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.334. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Pyrazoles, including the compound , are versatile scaffolds in organic synthesis and medicinal chemistry. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The tautomeric nature of these compounds can influence their reactivity, impacting synthetic strategies and the biological activities of targets bearing a pyrazole moiety .
Tautomerism and Structural Analysis
The tautomerism exhibited by pyrazoles is of structural interest. Investigations into the structure of pyrazoles that unravel the tautomeric and conformational preferences are crucial. This understanding aids in the design of synthetic methods and in predicting the reactivity of these heterocycles .
Precursors in Heterocyclic Synthesis
This compound is explored as a precursor in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These systems have significant applications in developing pharmaceuticals and other biologically active molecules .
Development of New Synthetic Methods
The compound serves as a building block in the development of new synthetic methods for heterocycles. Its reactivity profile can be leveraged to create novel compounds with potential therapeutic applications .
Study of Reactivity and Prototropy
The study of reactivity and prototropy in pyrazoles, including this compound, contributes to a deeper understanding of structure-reactivity relationships. This knowledge is essential for the design of new drugs and materials .
Annular Tautomerism Research
Research into annular tautomerism of pyrazoles can impact the synthesis of new heterocyclic compounds. Understanding the tautomeric shifts can lead to the discovery of new compounds with unique properties .
Pharmaceutical Applications
Due to its structural features, this compound can be used in the pharmaceutical industry to create drugs with specific targeting mechanisms. Its molecular framework allows for modifications that can lead to the development of new medications .
Material Science
In material science, the compound’s unique structure could be utilized to develop new materials with specific electronic or photonic properties. Its ability to form stable heterocyclic systems makes it a candidate for creating advanced materials .
properties
IUPAC Name |
tert-butyl 2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-5-8-6-14(19(4,16)17)12-9(8)7-13/h6H,5,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEHALFDVXIDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123916 |
Source


|
| Record name | 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226781-82-3 |
Source


|
| Record name | 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














